N1-(2-methoxy-5-methylphenyl)-N2-(3-methoxybenzyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two aromatic rings, which contribute to the compound’s stability and may influence its reactivity. The presence of the oxalamide group could allow for hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the methoxy groups could potentially be demethylated under certain conditions. The oxalamide group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the aromatic rings and the oxalamide group could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Orexin Receptor Mechanisms and Compulsive Food Consumption
The study by Piccoli et al. (2012) focuses on the role of Orexin receptors in compulsive food consumption. While the compound specifically mentioned in the query was not directly studied, related research on Orexin-1 receptor mechanisms using selective antagonists shows potential pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component. This research highlights the significance of neural systems in motivating drug abuse and compulsive food intake, suggesting a novel approach to treating these disorders by targeting Orexin-1 receptor mechanisms (Piccoli et al., 2012).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Martínez-Martínez et al. (1998) describe the synthesis and structural investigation of various oxamide derivatives, highlighting the stabilization of these compounds by intramolecular three-center hydrogen bonding. Although the specific compound was not addressed, this research provides insight into the structural characteristics of oxamide derivatives, which could inform their potential applications in material science and pharmaceuticals (Martínez-Martínez et al., 1998).
Sphingosine-1-Phosphate Receptor Agonist for Autoimmune Diseases
Kurata et al. (2017) discovered a sphingosine-1-phosphate (S1P) receptor agonist, showing selectivity for S1P1 and S1P5, which could be an effective treatment for autoimmune diseases such as relapsing-remitting multiple sclerosis. This work underlines the therapeutic potential of targeting S1P receptors in autoimmune diseases and suggests the possibility of developing novel treatments based on the modulation of these receptors (Kurata et al., 2017).
Reactivity of Oxalamide-Based N-Heterocyclic Carbene
Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene, exploring its potential applications in synthetic chemistry through various reactions, including cyclopropanation and complexation with rhodium. This research demonstrates the utility of oxalamide-based carbenes in organic synthesis, potentially paving the way for new synthetic methodologies (Braun et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-7-8-16(24-3)15(9-12)20-18(22)17(21)19-11-13-5-4-6-14(10-13)23-2/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXMDNYMQEGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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